molecular formula C17H26O2 B594233 Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate

Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate

Cat. No.: B594233
M. Wt: 262.4 g/mol
InChI Key: GRTBKGOZZPTTEE-GJDCDIHCSA-N
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Description

Properties

IUPAC Name

methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-16H2,1-2H3/b5-4-,8-7-,11-10-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTBKGOZZPTTEE-GJDCDIHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate, also known as methyl tetraenoate or methyl linoleate derivative, is a fatty acid ester with significant biological activity. This compound has garnered attention in various fields of research due to its potential health benefits and applications in pharmacology and nutrition. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its long-chain fatty acid structure with multiple double bonds. Its molecular formula is C16_{16}H28_{28}O2_2, and it has a molecular weight of 256.39 g/mol. The presence of multiple cis-double bonds contributes to its unique properties and biological activities.

1. Anti-inflammatory Effects

Research has shown that methyl tetraenoate exhibits anti-inflammatory properties. A study conducted by Zhang et al. (2020) demonstrated that this compound inhibits the production of pro-inflammatory cytokines in macrophages. The study reported a significant reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels upon treatment with methyl tetraenoate.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615075
TNF-α20090

2. Antioxidant Activity

Methyl tetraenoate has also been studied for its antioxidant properties. In vitro assays indicated that it scavenges free radicals effectively. A study by Lee et al. (2021) reported that methyl tetraenoate demonstrated a dose-dependent increase in antioxidant activity measured by the DPPH radical scavenging assay.

Concentration (µM)% Inhibition
1030
5055
10085

3. Cardiovascular Health

The compound is believed to contribute positively to cardiovascular health by modulating lipid profiles and reducing cholesterol levels. A clinical trial conducted by Johnson et al. (2022) involved participants consuming a diet enriched with methyl tetraenoate for eight weeks. The results showed a significant decrease in low-density lipoprotein (LDL) cholesterol levels.

Lipid ProfileBaseline (mg/dL)Post-Treatment (mg/dL)
LDL Cholesterol130100
HDL Cholesterol5055

The mechanisms underlying the biological activities of methyl tetraenoate involve modulation of signaling pathways associated with inflammation and oxidative stress. It is hypothesized that the compound activates nuclear factor erythroid 2–related factor 2 (Nrf2), leading to the upregulation of antioxidant enzymes and downregulation of inflammatory mediators.

Case Study 1: Anti-inflammatory Response in Obesity

A case study involving obese patients revealed that supplementation with methyl tetraenoate led to improved inflammatory markers. Patients exhibited reduced C-reactive protein (CRP) levels after eight weeks of supplementation.

Case Study 2: Lipid Profile Improvement in Diabetic Patients

Another study focused on diabetic patients who incorporated methyl tetraenoate into their diets. Results indicated improved glycemic control and favorable changes in lipid profiles after six months.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl hexadeca-4,7,10,13-tetraenoate
  • CAS No.: 873108-81-7
  • Molecular Formula : C₁₇H₂₆O₂
  • Molecular Weight : 262.4 g/mol
  • Structure : A 16-carbon fatty acid methyl ester with four conjugated cis double bonds at positions 4, 7, 10, and 13 (Figure 1) .

Synthesis: Produced via esterification of hexadecatetraenoic acid with methanol using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux. Industrial methods employ continuous flow reactors for optimized yield and purity .

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Compound Double Bonds Chain Length Key Features
Methyl (4Z,7Z,10Z,13Z)-hexadecatetraenoate 4 (conjugated) C16 Unique conjugated double bonds; enhances membrane fluidity and enzyme activity .
Methyl linoleate 2 (non-conjugated) C18 Essential omega-6 fatty acid ester; fewer double bonds reduce oxidative instability .
Methyl linolenate 3 (non-conjugated) C18 Omega-3 precursor; additional double bond increases metabolic versatility .
Methyl arachidonate 4 (non-conjugated) C20 Longer chain length; precursor to eicosanoids with distinct signaling roles .
Ethyl (4Z,7Z,10Z,13Z)-hexadecatetraenoate 4 (conjugated) C16 Ethyl ester analog; altered pharmacokinetics due to ester group hydrophobicity .
Methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoate 6 (conjugated) C22 Extended chain with higher unsaturation; linked to neuroprotective effects .

Research Findings

  • Membrane Interactions: Studies show methyl (4Z,7Z,10Z,13Z)-hexadecatetraenoate increases membrane fluidity by 30% compared to saturated analogs, facilitating ion channel activity .
  • Enzyme Substrate Specificity : Unlike methyl arachidonate (a COX-2 substrate), this compound is metabolized by lipoxygenases, producing anti-inflammatory mediators .
  • Oxidative Stability: Its conjugated system reduces oxidative degradation by 50% compared to non-conjugated methyl linolenate .

Industrial and Therapeutic Potential

  • Biodegradable Lubricants : Preferred over ethyl esters due to lower viscosity and higher thermal stability .
  • Drug Delivery: Conferred improved bioavailability in nanoparticle formulations compared to longer-chain esters like docosahexaenoate .
  • Comparative Safety: Unlike methyl docosahexaenoate (linked to ecological persistence concerns), this compound degrades rapidly in soil and water .

Q & A

Q. Methodological Challenges :

  • Ensuring stereochemical purity (all-Z configuration) requires controlled reaction conditions and validation via polarimetry or chiral chromatography .

Advanced Question: What role does this compound play in lipid metabolism in algae, and how is its biosynthesis regulated?

Answer:
In Chlamydomonas reinhardtii, this compound is a component of monogalactosyldiacylglycerol (MGDG) , a plastid lipid. It occupies the sn-2 position of the glycerol backbone, paired with γ-linolenic acid (18:3ω9,12,15) at sn-1 ().

Q. Biosynthetic Pathway :

Desaturation : Catalyzed by plastid-located acyl-lipid desaturases (e.g., ’s (7-3)-desaturase), which introduce double bonds into fatty acid chains.

Esterification : Incorporation into MGDG via acyltransferases .

Q. Experimental Design :

  • Knockout mutants of desaturase genes can elucidate pathway regulation.
  • Isotopic labeling (e.g., ¹⁴C-acetate) tracks lipid assembly dynamics .

Advanced Question: How do analytical methods resolve contradictions in reported isomer distributions or purity levels?

Answer:
Discrepancies in isomer profiles often arise from:

  • Chromatographic co-elution of isomers (e.g., Z vs. E).
  • Oxidative degradation during storage.

Q. Resolution Strategies :

  • Silver-ion chromatography : Separates geometric isomers via silver-π interactions.
  • High-resolution mass spectrometry (HRMS) : Confirms exact mass (e.g., ’s 632.3461338 Da) and isotopic patterns.
  • Oxidative stability studies : Use accelerated aging (e.g., elevated temperature/O₂ exposure) to assess degradation pathways .

Advanced Question: What are the ecological implications of laboratory release of this compound?

Answer:
While the compound is not classified as environmentally hazardous (), its low water solubility and potential bioaccumulation in lipids warrant caution:

  • Soil mobility : Insoluble in water; binds to organic matter ().
  • Degradation : Aerobic microbial breakdown via β-oxidation of unsaturated chains.

Q. Experimental Mitigation :

  • Microcosm studies : Simulate degradation in soil/water systems.
  • Toxicity assays : Use Daphnia magna or algal models to assess ecotoxicity .

Advanced Question: How is this compound used in studying jasmonic acid (JA) precursor synthesis?

Answer:
Analogous 16:3 fatty acids (e.g., (7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid in ) are precursors for oxylipins like jasmonates.

Q. Methodology :

  • Enzymatic conversion : Use plant/flaxseed extracts to oxidize the compound into cis-(+)-12-oxo-phytodienoic acid (OPDA) , a JA precursor.
  • Analytical validation : Purify intermediates via RP-HPLC and confirm structures via GC-MS or NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate
Reactant of Route 2
Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate

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